molecular formula C25H45NO B12452843 4-methoxy-N-octadecylaniline

4-methoxy-N-octadecylaniline

Cat. No.: B12452843
M. Wt: 375.6 g/mol
InChI Key: SFDDCBOFQQLKRV-UHFFFAOYSA-N
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Description

4-Methoxy-N-octadecylaniline is an organic compound with the molecular formula C25H45NO. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by an octadecyl group, and a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-octadecylaniline typically involves the reaction of 4-methoxyaniline with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-octadecylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N-octadecylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-octadecylaniline involves its interaction with specific molecular targets and pathways. The methoxy group can donate electrons to the aromatic ring, enhancing its reactivity. The long octadecyl chain provides hydrophobic interactions, which can influence the compound’s binding affinity to biological targets. These interactions can modulate various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-octadecylaniline is unique due to the presence of both the methoxy and octadecyl groups. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced reactivity, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C25H45NO

Molecular Weight

375.6 g/mol

IUPAC Name

4-methoxy-N-octadecylaniline

InChI

InChI=1S/C25H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-26-24-19-21-25(27-2)22-20-24/h19-22,26H,3-18,23H2,1-2H3

InChI Key

SFDDCBOFQQLKRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)OC

Origin of Product

United States

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